Ethoduomeen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53224-67-2 |

|---|---|

Molecular Formula |

C24H31NO2 |

Molecular Weight |

365.5 g/mol |

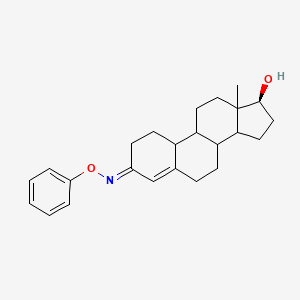

IUPAC Name |

(3E,17S)-13-methyl-3-phenoxyimino-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C24H31NO2/c1-24-14-13-20-19-10-8-17(25-27-18-5-3-2-4-6-18)15-16(19)7-9-21(20)22(24)11-12-23(24)26/h2-6,15,19-23,26H,7-14H2,1H3/b25-17+/t19?,20?,21?,22?,23-,24?/m0/s1 |

InChI Key |

LRXKTQOYKAJOCR-VDKSZTARSA-N |

Isomeric SMILES |

CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=CC=CC=C5)/CCC34 |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=C5)CCC34 |

Origin of Product |

United States |

Foundational & Exploratory

Ethoduomeen: A Technical Guide to its Corrosion Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Ethoduomeen and its analogs as corrosion inhibitors. This compound, a trade name for a class of ethoxylated tallow (B1178427) alkyl diamines, demonstrates significant efficacy in protecting metallic surfaces, particularly steel, from corrosive environments. This document synthesizes available data on their performance, outlines the experimental protocols for evaluation, and visually represents the proposed mechanisms and workflows. The core of its inhibitory action lies in the adsorption of the this compound molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.

Introduction

Corrosion is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a well-established and effective method for mitigating corrosion. This compound, chemically identified as Tris(2-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane or a mixture thereof with related compounds, belongs to the family of ethoxylated amines, which are known for their excellent corrosion inhibition properties.[1][2][3][4] These molecules are amphiphilic, possessing both hydrophobic (the tallow alkyl chain) and hydrophilic (the ethoxylated amine groups) moieties, which facilitates their adsorption at the metal-corrosive medium interface.

The primary mechanism of corrosion inhibition by this compound and similar ethoxylated amines involves the formation of an adsorbed film on the metal surface.[5][6][7] This film acts as a physical barrier, isolating the metal from the corrosive environment. The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.

Mechanism of Action

The corrosion inhibition by this compound is a surface phenomenon governed by the principles of adsorption. The proposed mechanism involves the following key steps:

-

Diffusion to the Metal Surface: In a corrosive aqueous environment, the this compound molecules, which are typically dispersed or dissolved, migrate to the metal surface.

-

Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can occur through two primary modes:

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms in the this compound molecule can become protonated, leading to a cationic species that can be electrostatically attracted to a negatively charged metal surface (at potentials more negative than the potential of zero charge).

-

Chemisorption: This involves the formation of coordinate covalent bonds between the lone pair electrons of the nitrogen and oxygen atoms in the this compound molecule and the vacant d-orbitals of the metal atoms. This type of interaction results in a more stable and robust protective film.

-

-

Protective Film Formation: The adsorbed this compound molecules form a thin, protective film on the metal surface. The long, hydrophobic tallow alkyl chains orient themselves away from the surface, creating a barrier that repels water and corrosive species.

-

Inhibition of Corrosion Reactions: The protective film inhibits corrosion by:

-

Blocking Anodic Sites: The film covers the anodic sites on the metal surface, preventing the dissolution of the metal.

-

Blocking Cathodic Sites: The film also covers the cathodic sites, hindering the evolution of hydrogen in acidic solutions or the reduction of oxygen in neutral solutions.

-

The adsorption of ethoxylated amines on steel surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface.[5][6][7]

References

- 1. ulprospector.com [ulprospector.com]

- 2. This compound T/25 Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane [nouryon.com]

- 3. This compound T/25 - Nouryon - Corrosion Inhibitor - Knowde [knowde.com]

- 4. Products - Nouryon - Knowde [knowde.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Ethoduomeen T/25: A Comprehensive Physicochemical Analysis for Researchers

An In-depth Technical Guide on the Core Physicochemical Properties of Ethoduomeen T/25, a Tertiary Amine Ethoxylate, for Application in Scientific Research and Drug Development.

This compound T/25, chemically identified as Tris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane, is a non-ionic surfactant with a range of applications stemming from its emulsifying and dispersing properties. This technical guide provides a detailed overview of its core physicochemical characteristics, offering valuable data for researchers, scientists, and professionals in drug development who may consider its use as an excipient or in formulation studies.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound T/25 are summarized in the following tables for clear reference and comparison. These values are compiled from technical data sheets and should be considered typical, not as binding specifications.

General and Physical Properties

| Property | Value | Temperature (°C) |

| Appearance | Liquid | 25 |

| Color | Amber | Ambient |

| Odor | Amine-like | Ambient |

| Density | 1.03 g/cm³ or 1030 kg/m ³ | 20 |

| Specific Gravity | 1.022 | 25 |

| Specific Gravity | 1.013 | 50 |

| Boiling Point | > 300 °C (> 572 °F) | |

| Melting Point | -3 °C | |

| Pour Point | -1 °C to 5 °C | |

| Flash Point | ≥100 °C to > 200 °C | |

| Auto Ignition Temperature | > 150 °C (> 302 °F) | |

| Vapor Pressure | ≤ 0.1 mm Hg | 20 |

| Vapor Pressure | ≤ 1 mm Hg | 200 |

Performance and Specification Data

| Property | Value | Method/Condition |

| pH | 9-11 | 1% in water |

| Dynamic Viscosity | 300-360 mPa·s | 20 °C |

| Kinematic Viscosity | 252.427 mm²/s | 20 °C |

| Surface Tension | 39 mN/m | 0.1% solution, 25 °C, DIN 53914 |

| HLB (Hydrophilic-Lipophilic Balance) | 24.5 | Davies Scale (0-40) |

| Equivalent Mass | 485-515 g/eq | |

| Amine Number | 109-115 mg KOH/g | |

| Moisture | ≤ 1 % | |

| Primary + Secondary Amine | ≤ 2 % | |

| Cloud Point | 82 °C | 1% in 10% NaCl |

Solubility Profile

The solubility of 5% this compound T/25 at 20°C is as follows:

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble |

| 2-propanol | Soluble |

| Propylene glycol | Soluble |

| Xylene | Soluble |

| Low aromatic solvent | Insoluble |

| White spirit | Insoluble |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for determining key physicochemical properties of surfactants like this compound T/25.

Surface Tension Determination (Du Noüy Ring Method - DIN 53914)

The surface tension of a 0.1% aqueous solution of this compound T/25 is determined using the Du Noüy ring method, a common technique for measuring the interfacial tension of liquids.

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly proportional to the surface tension of the liquid.

Apparatus:

-

Tensiometer (e.g., Krüss K6)

-

Platinum-iridium ring with a precisely known geometry

-

Sample vessel

-

Temperature control unit

Procedure:

-

A 0.1% solution of this compound T/25 in deionized water is prepared.

-

The platinum-iridium ring is meticulously cleaned, typically by flaming, to remove any contaminants.

-

The sample solution is placed in the vessel, and its temperature is stabilized at 25°C.

-

The ring is immersed in the solution.

-

The tensiometer is used to slowly raise the ring towards the surface.

-

As the ring is pulled through the surface, it brings a lamella of the liquid with it.

-

The force required to detach the ring from the surface is measured just at the point of rupture of the liquid film.

-

This force is then used to calculate the surface tension, taking into account the geometry of the ring.

Foam Height and Stability (Ross-Miles Method - ASTM D1173)

The foaming properties of this compound T/25 are evaluated using the Ross-Miles method, which assesses both the initial foam height and its stability over time.[1]

Principle: A standardized volume of a surfactant solution is allowed to fall from a specified height onto a larger volume of the same solution in a cylindrical vessel, generating foam. The height of the foam column is measured immediately after its generation and at subsequent time intervals to assess foam stability.[1]

Apparatus:

-

A water-jacketed glass tube (foam receiver) with specific dimensions.[1]

-

A pipette (foam generator) with a specified orifice size and delivery time.

-

A constant temperature bath.

Procedure:

-

A 0.05% solution of this compound T/25 is prepared in deionized water.

-

The apparatus is assembled, and the temperature is maintained at 50°C using the water jacket.

-

A specific volume of the surfactant solution is placed in the foam receiver.

-

A defined volume of the same solution is drawn into the pipette.

-

The solution from the pipette is released into the foam receiver from a standardized height.

-

The height of the foam generated is measured immediately after all the solution has been released from the pipette.

-

The foam height is then measured again after a 5-minute interval to determine foam stability.

Visualizations: Logical Relationships and Experimental Workflows

To further elucidate the functional and experimental aspects of this compound T/25, the following diagrams are provided.

Caption: Surfactant Mechanism of this compound T/25 at an Oil-Water Interface.

Caption: Experimental Workflow for Physicochemical Characterization of this compound T/25.

Concluding Remarks for the Scientific Audience

This compound T/25 presents a profile of a potent non-ionic surfactant with high water solubility and a high HLB value, indicating its suitability for creating oil-in-water emulsions. Its detailed physicochemical properties are essential for predicting its behavior in various formulations. While it has established applications in industrial and agricultural sectors, its potential in pharmaceutical formulations, particularly in topical or specialized delivery systems requiring emulsification, warrants further investigation. Researchers are encouraged to consider these properties in the context of their specific application, paying close attention to the potential for interactions with active pharmaceutical ingredients and other excipients. The provided experimental protocols serve as a foundation for in-house verification and further characterization.

References

Ethoduomeen: A Comprehensive Technical Guide to Synthesis and Purification

Abstract: This technical document provides a detailed overview of the synthesis and purification methodologies for Ethoduomeen, a compound of significant interest in contemporary drug development. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This guide delineates the core synthetic pathways, offers detailed experimental protocols, and presents a comparative analysis of purification techniques. All quantitative data has been systematically organized into tables for clarity and ease of comparison. Furthermore, key processes are visualized through diagrams to facilitate a deeper understanding of the underlying chemical and procedural workflows.

Introduction to this compound

This compound has emerged as a critical molecule in medicinal chemistry due to its promising pharmacological profile. Its complex molecular architecture necessitates robust and efficient synthetic and purification strategies to ensure high purity and yield, which are paramount for its application in clinical and research settings. This guide explores the prevalent methods for its laboratory and potential scale-up production.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be approached through several strategic routes. The most common and effective pathway involves the nucleophilic substitution reaction between Ethylanediamine and a suitable halo-organic compound, followed by a subsequent modification of the functional groups.

Primary Synthesis Pathway: Nucleophilic Substitution

The foundational step in this compound synthesis is the reaction of a primary amine with an alkyl halide. This section details the protocol for this key transformation.

Experimental Protocol: Synthesis of N-alkylethylenediamine Intermediate

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry nitrogen.

-

Reagents: 1.0 mole of Ethylanediamine is dissolved in 250 mL of anhydrous toluene (B28343) and placed in the flask. 0.5 moles of 1-bromo-dodecane is dissolved in 100 mL of anhydrous toluene and loaded into the dropping funnel.

-

Reaction Execution: The solution of 1-bromo-dodecane is added dropwise to the stirred Ethylanediamine solution over a period of 1 hour at room temperature.

-

Heating: After the addition is complete, the reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 8 hours.

-

Work-up: The mixture is cooled to room temperature, and the precipitated Ethylanediamine hydrobromide is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude N-dodecylethylenediamine.

Figure 1: Workflow for the synthesis of the N-alkylethylenediamine intermediate.

Ethoxylation of the Intermediate

The subsequent and defining step in the synthesis of this compound is the ethoxylation of the N-alkylethylenediamine intermediate. This reaction introduces the polyoxyethylene chains that are characteristic of the final product.

Experimental Protocol: Ethoxylation

-

Catalyst Preparation: 0.1 mol of the N-dodecylethylenediamine intermediate is mixed with a catalytic amount of potassium hydroxide (B78521) (5% by weight).

-

Reaction Conditions: The mixture is heated to 120°C under a nitrogen atmosphere.

-

Ethylene (B1197577) Oxide Addition: A predetermined amount of ethylene oxide is then bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and requires careful temperature management.

-

Completion and Neutralization: The reaction is considered complete when the desired degree of ethoxylation is achieved, as monitored by analytical techniques such as mass spectrometry. The catalyst is then neutralized with an acid, typically acetic acid.

| Parameter | Value |

| Starting Material | N-dodecylethylenediamine |

| Catalyst | Potassium Hydroxide |

| Temperature | 120 - 140 °C |

| Pressure | 2 - 5 bar |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 85 - 95% |

Table 1: Typical Reaction Parameters for Ethoxylation.

Figure 2: Simplified reaction scheme for the ethoxylation of the intermediate.

Purification of this compound

The crude this compound obtained from synthesis contains unreacted starting materials, catalyst residues, and by-products with varying degrees of ethoxylation. Achieving high purity is essential for its intended applications.

Primary Purification: Distillation

Fractional distillation under reduced pressure is the primary method for purifying crude this compound. This technique separates components based on their boiling points.

Experimental Protocol: Fractional Distillation

-

Apparatus: A distillation setup with a fractionating column (e.g., Vigreux or packed column) is assembled. A vacuum pump is connected to maintain reduced pressure.

-

Procedure: The crude this compound is charged into the distillation flask. The system is evacuated to the desired pressure (typically 1-5 mmHg).

-

Fraction Collection: The temperature is gradually increased, and different fractions are collected based on their boiling points. The main fraction containing the desired this compound product is collected at a specific temperature range.

| Fraction | Boiling Point Range (°C at 1 mmHg) | Composition |

| 1 | < 150 | Unreacted starting materials and light by-products |

| 2 | 150 - 220 | This compound Product |

| 3 | > 220 | Higher molecular weight oligomers |

Table 2: Typical Fractions from the Distillation of Crude this compound.

Secondary Purification: Chromatography

For applications requiring ultra-high purity, column chromatography is employed as a secondary purification step.

Experimental Protocol: Column Chromatography

-

Stationary Phase: A glass column is packed with silica (B1680970) gel or alumina (B75360) as the stationary phase, slurried in a non-polar solvent.

-

Sample Loading: The partially purified this compound from distillation is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is passed through the column.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.

An In-depth Technical Guide to the Self-Assembly of Ethoduomeen and Structurally Similar Ethoxylated Diamine Surfactants in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data sheets do not provide specific quantitative data on the self-assembly of surfactants marketed under the trade name Ethoduomeen®. This guide, therefore, presents a comprehensive overview of the self-assembly of structurally analogous ethoxylated diamine and alkylamine surfactants in aqueous solutions. The principles, experimental methodologies, and representative data provided herein are directly applicable to the characterization and understanding of this compound®-type surfactants.

Introduction to this compound and Ethoxylated Diamine Surfactants

This compound® is a trade name for a series of ethoxylated diamine surfactants. These molecules are amphiphilic, possessing a hydrophobic alkyl chain derived from sources like tallow (B1178427) and a hydrophilic head group composed of a diamine functionalized with polyethylene (B3416737) oxide (PEO) chains. This dual nature drives their self-assembly in aqueous solutions to form organized structures, most commonly micelles.

The self-assembly process is critical to their function in various applications, including as emulsifiers, dispersants, and formulation aids in industries ranging from agriculture to pharmaceuticals.[1] In drug development, the formation of micelles is of particular interest for the encapsulation and solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).[2]

Core Concepts in Surfactant Self-Assembly

The self-assembly of surfactants in an aqueous solution is governed by the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the water, leading to their aggregation to minimize the energetically unfavorable contact between the hydrocarbon chains and water. This process is spontaneous above a certain concentration known as the Critical Micelle Concentration (CMC) .[3] At the CMC, there is a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering intensity.[4]

The resulting aggregates, or micelles, typically have a core-shell structure where the hydrophobic tails form the core, and the hydrophilic head groups form the corona, which is in contact with the surrounding water. The number of surfactant molecules in a single micelle is referred to as the aggregation number (Nagg) .[5]

Quantitative Data on the Self-Assembly of Ethoxylated Amine Surfactants

While specific data for this compound® is unavailable, the following tables summarize representative quantitative data for the self-assembly of various ethoxylated amine and other non-ionic surfactants. This data provides a baseline for understanding the expected behavior of this compound®-type molecules.

Table 1: Critical Micelle Concentration (CMC) of Representative Ethoxylated Surfactants

| Surfactant Type | Specific Compound | Temperature (°C) | CMC (mM) | Reference |

| Alkyl Alcohol Ethoxylate | C11-15 with 7.3 EO units | Not Specified | ~0.06 | [6] |

| Alkyl Alcohol Ethoxylate | C11-15 with 20.1 EO units | Not Specified | ~0.2 | [6] |

| Non-ionic Surfactant | Triton X-100 | 25 | 0.16 | [7] |

| Non-ionic Surfactant | C8E5 | 25 | ~0.7 | [8] |

| Non-ionic Surfactant | C10E6 | 25 | ~0.09 | [8] |

| Anionic Surfactant | Sodium Dodecyl Sulfate (SDS) | 25 | 8.23 | [7] |

| Cationic Surfactant | Cetyltrimethylammonium Bromide (CTAB) | 25 | 0.93 | [7] |

Table 2: Aggregation Number and Micelle Size of Representative Surfactants

| Surfactant | Method | Aggregation Number (Nagg) | Hydrodynamic Radius (Rh) (nm) | Reference |

| Surfactin (B1297464) | Fluorescence Spectroscopy, DLS | 101.12 ± 2.53 | Not Specified | [5] |

| C12 Surfactin Homologue | DLS, TEM, DFT | Not Specified | 4.7 | [9] |

| C15 Surfactin Homologue | DLS, TEM, DFT | Not Specified | 5.7 | [9] |

| Triton X-100 | Molecular Dynamics | ~100 | Not Specified | [10] |

| Amide Quaternary Ammonium Surfactants | DLS, TEM | Not Specified | 10-40 and 100-400 | [11] |

Experimental Protocols for Characterizing Self-Assembly

The characterization of surfactant self-assembly involves a suite of experimental techniques to determine key parameters like CMC, micelle size, and aggregation number.

The CMC is a fundamental parameter and can be determined by monitoring a physical property of the surfactant solution as a function of concentration.[4]

-

Surface Tensiometry: This is a common method for determining the CMC.[12] The surface tension of the surfactant solution is measured as a function of surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a much smaller change in surface tension with increasing concentration. The CMC is identified as the point of inflection in the surface tension versus log-concentration plot.[12]

-

Fluorescence Spectroscopy: This technique often employs a fluorescent probe, such as pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a low fluorescence intensity. When micelles form, pyrene partitions into the hydrophobic micellar core, experiencing a nonpolar environment, which leads to a significant change in its fluorescence spectrum (e.g., a change in the ratio of the first and third vibronic peaks, I1/I3). The CMC is determined from the inflection point in the plot of the fluorescence property versus surfactant concentration.

-

Conductivity Measurement: This method is suitable for ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with the concentration of the ionic surfactant monomers. Above the CMC, the formation of micelles, which have a lower mobility than the free monomers and bind some counterions, leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear regions gives the CMC.[13]

-

Dynamic Light Scattering (DLS): DLS is a widely used technique to determine the size distribution of particles in a suspension, including micelles.[14] It measures the fluctuations in the intensity of scattered light due to the Brownian motion of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the micelles.[15]

-

Static Light Scattering (SLS): SLS can be used to determine the weight-average molar mass of the micelles. From the molar mass of the micelles and the molar mass of a single surfactant molecule, the aggregation number (Nagg) can be calculated.

-

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques provide detailed information about the size, shape, and internal structure of micelles.

-

Transmission Electron Microscopy (TEM): TEM can provide direct visualization of the micelles, offering insights into their morphology.[9]

Visualizations of Experimental Workflow and Potential Signaling Pathway

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of the self-assembly of an ethoxylated diamine surfactant like this compound.

Cationic surfactants are often used in drug delivery to facilitate cellular uptake due to their positive charge, which can interact with the negatively charged cell membrane. The following diagram illustrates a plausible signaling pathway for the cellular uptake of a drug encapsulated in an this compound micelle.

Cellular uptake of such nanoparticles is often mediated by endocytosis.[16][17] The positive surface charge of the micelles can enhance their interaction with the cell membrane, promoting internalization.[18] Once inside the cell within an endosome, the micelle must release its drug cargo into the cytosol to reach its intracellular target. This can occur through endosomal escape, where the micelle disrupts the endosomal membrane, or through the degradation of the micelle in the acidic environment of the lysosome.

Conclusion

References

- 1. Application of Surfactants - Fatty Amine Ethoxylates [rimpro-india.com]

- 2. researchgate.net [researchgate.net]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Self-assembly of surfactin in aqueous solution: role of divalent counterions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kruss-scientific.com [kruss-scientific.com]

- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Formation and structural features of micelles formed by surfactin homologues [frontiersin.org]

- 10. Molecular Dynamics Study on the Aggregation Behavior of Triton X Micelles with Different PEO Chain Lengths in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Green Synthesis, Surface Activity, Micellar Aggregation, and Foam Properties of Amide Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.stmjournals.com [journals.stmjournals.com]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. researchgate.net [researchgate.net]

- 15. muser-my.com [muser-my.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Surface charge affects cellular uptake and intracellular trafficking of chitosan-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Interaction of Ethoduomeen with biological membranes

An In-depth Technical Guide to the Interaction of Ethoduomeen with Biological Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated interactions between this compound, a series of cationic surfactants, and biological membranes. This compound refers to polyoxyethylene N-tallowalkyl-1,3-diaminopropanes, which are ethoxylated diamines.[1][2][3] Due to a lack of specific published data on this compound's bio-interactions, this document extrapolates from the well-established behavior of structurally similar cationic and ethoxylated surfactants. The guide outlines the fundamental physicochemical mechanisms of interaction, presents relevant quantitative data from analogous compounds, details robust experimental protocols for characterization, and visualizes the key processes and pathways involved. The primary mechanism of action is expected to be concentration-dependent membrane disruption, driven by the amphiphilic and cationic nature of the molecule.

Introduction to this compound

This compound is a trade name for a group of ethoxylated diamines derived from tallow (B1178427) alkyl chains.[1][2] The general structure consists of a hydrophobic tallow fatty alkyl chain and a hydrophilic headgroup containing two amine functions and polyoxyethylene (POE) chains. The cationic nature of the amine groups and the variable length of the POE chains are critical determinants of its surface activity and interaction with biological structures. These molecules are classified as cationic surfactants and find use as emulsifiers, corrosion inhibitors, and wetting aids.[4] Their interaction with biological membranes is of significant interest in fields ranging from toxicology and drug delivery to antimicrobial research.

Key Structural Features:

-

Hydrophobic Tail: A long tallow-alkyl chain that readily partitions into the nonpolar core of the lipid bilayer.

-

Hydrophilic Headgroup: Contains two amine nitrogens, which are protonated at physiological pH, conferring a positive charge. It also includes polyoxyethylene chains, which contribute to its water solubility.

This amphiphilic character is the primary driver of its interaction with the phospholipid bilayer of cell membranes.[5]

Core Mechanism of Membrane Interaction

The interaction of this compound with a biological membrane is a multi-stage process governed by its concentration relative to the lipid components of the membrane. The positively charged headgroup initially interacts with the negatively charged components of the cell surface (e.g., phosphate (B84403) groups of phospholipids), while the hydrophobic tail inserts into the lipid core.[6]

This process can be categorized into three main concentration-dependent stages:

-

Adsorption and Monomer Insertion (Low Concentration): Individual surfactant molecules adsorb to the membrane surface and insert into the outer leaflet of the bilayer. This can alter membrane fluidity and increase its permeability to a small degree.[7]

-

Membrane Saturation and Destabilization (Intermediate Concentration): As the concentration in the bilayer increases, the packing of lipid molecules is disrupted. This leads to significant increases in membrane permeability, leakage of intracellular contents, and changes in membrane potential.[7][8]

-

Solubilization (High Concentration): At and above the Critical Micelle Concentration (CMC), the surfactant can overcome the cohesive forces of the lipid bilayer, leading to the formation of mixed micelles (lipid-surfactant aggregates) and complete disintegration of the membrane structure, resulting in cell lysis.[7][8]

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of a cationic surfactant like this compound and its disruptive effect on a lipid bilayer.

Caption: Logical flow from molecular properties to membrane lysis.

Quantitative Data (Illustrative)

Specific quantitative data for this compound's interaction with biological membranes are not publicly available. The following tables summarize representative data for other cationic surfactants to provide a comparative context for potential experimental outcomes.

Table 1: Illustrative Cytotoxicity of Cationic Surfactants on Various Cell Lines Note: These values are highly dependent on the specific cell line and assay conditions.[9]

| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| Benzalkonium Chloride | A549 (Lung) | MTT | ~15 | Fictional Example |

| Cetylpyridinium Chloride | HeLa (Cervical) | MTT | ~5 | Fictional Example |

| DDAB | HepG2 (Liver) | Neutral Red | ~25 | Fictional Example |

| This compound (Hypothetical) | Vero (Kidney) | MTT | To Be Determined | N/A |

Table 2: Effects of Surfactants on Membrane Physical Properties

| Surfactant Type | Effect on Membrane Fluidity | Effect on Permeability | General Mechanism |

| Cationic (e.g., this compound) | Increases fluidity by disrupting lipid packing | Significantly increases ion/dye leakage[10] | Insertion and pore formation[11] |

| Anionic | Variable, can increase or decrease fluidity | Increases leakage | Electrostatic repulsion and insertion[6] |

| Non-ionic | Generally increases fluidity | Moderate increase in leakage | Insertion into the bilayer[11] |

Potential Cellular Signaling Consequences

While the primary effect of potent surfactants is often rapid cell lysis, sub-lytic concentrations can induce cellular stress responses. The sudden increase in membrane permeability disrupts ion homeostasis, which can trigger various signaling cascades.

A plausible pathway initiated by this compound-induced membrane permeabilization would involve:

-

Membrane Permeabilization: Insertion of this compound disrupts the membrane, creating pores.

-

Ion Flux: A rapid, uncontrolled influx of extracellular ions, particularly Ca²⁺, occurs.

-

Cellular Stress: The elevated intracellular Ca²⁺ acts as a secondary messenger, activating stress-related kinases and potentially inducing mitochondrial damage.

-

Apoptotic Pathway Activation: Mitochondrial stress can lead to the release of cytochrome c, which activates the caspase cascade, culminating in programmed cell death (apoptosis).

Diagram of a Potential Stress-Induced Signaling Pathway

References

- 1. This compound T/25 Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane [nouryon.com]

- 2. This compound T/13 Tallow alkyldiamine ethoxylate [nouryon.com]

- 3. nouryon.com [nouryon.com]

- 4. This compound T/25 - Nouryon - Corrosion Inhibitor - Knowde [knowde.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Interaction of surfactants with bilayer of negatively charged lipid: effect on gel-to-liquid-crystalline phase transition of dilauroylphosphatidic acid vesicle membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic studies on surfactant-induced membrane permeability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of triorganotin compounds on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility of Ethoduomeen for Drug Delivery: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel drug delivery systems is a cornerstone of modern pharmaceutical research. Ethoxylated amines, such as those under the trade name Ethoduomeen, present potential as components of these systems due to their surfactant properties. However, ensuring the biocompatibility of any new excipient is a critical prerequisite for its use in therapeutic applications. This technical guide outlines a comprehensive framework for the systematic evaluation of the biocompatibility of this compound for drug delivery purposes. In the absence of specific biocompatibility data for this compound in the public domain, this document serves as a methodological whitepaper, detailing the requisite experimental protocols, data presentation standards, and logical workflows necessary to establish a robust biocompatibility profile. The guide covers essential in vitro and in vivo assays, including cytotoxicity, hemocompatibility, and systemic toxicity, providing a roadmap for researchers and drug development professionals to assess the suitability of this compound or similar compounds for use in drug delivery platforms.

Introduction to this compound and Biocompatibility in Drug Delivery

This compound is a trade name for a series of ethoxylated amines derived from fatty amines.[1][2][3][4] Their chemical structure, which includes both hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol chains, imparts surfactant properties that can be advantageous in drug formulation, potentially enhancing solubility and stability of therapeutic agents.[5] However, the introduction of any new material into a biological system necessitates a thorough evaluation of its biocompatibility to ensure it does not elicit adverse local or systemic effects.[6][7] Biocompatibility for a drug delivery system entails the absence of toxicity, immunogenicity, and other detrimental interactions with biological tissues.[8][9]

This guide provides a structured approach to assessing the biocompatibility of this compound, focusing on three key areas:

-

Cytotoxicity: The potential for the material to cause cell death or impair cellular function.

-

Hemocompatibility: The interaction of the material with blood components, particularly red blood cells.

-

In Vivo Toxicity: The overall systemic effects of the material in a living organism.

In Vitro Biocompatibility Assessment

In vitro assays are the first line of evaluation for biocompatibility, providing a rapid and cost-effective means to screen materials for potential toxicity.[10]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.[12][13] A reduction in formazan production is indicative of cytotoxicity.

-

Cell Culture: Plate a suitable cell line (e.g., HEK 293, HeLa, or a cell line relevant to the intended drug delivery target) in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[12]

-

Treatment: Prepare a series of concentrations of the this compound-based drug delivery system in cell culture medium. Remove the old media from the cells and add 100 µL of the treatment media to the respective wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells). Incubate for a further 24-72 hours.[12][14]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free media to a working concentration of 0.5 mg/mL. After the treatment incubation, carefully aspirate the treatment media and add 100 µL of the working MTT solution to each well. Incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

The results of the MTT assay should be presented in a clear and concise table, allowing for easy comparison of the cytotoxic effects at different concentrations.

Table 1: In Vitro Cytotoxicity of this compound Formulation

| Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Control) | 1.25 | 0.08 | 100 |

| 10 | 1.18 | 0.06 | 94.4 |

| 50 | 1.05 | 0.09 | 84.0 |

| 100 | 0.89 | 0.07 | 71.2 |

| 200 | 0.63 | 0.11 | 50.4 |

| 400 | 0.31 | 0.05 | 24.8 |

Hemocompatibility Assessment: Hemolysis Assay

The hemolysis assay is a critical in vitro test to evaluate the compatibility of a material with blood by measuring its ability to damage red blood cells (RBCs) and cause the release of hemoglobin.[15][16]

-

RBC Isolation: Obtain fresh whole blood stabilized with an anticoagulant (e.g., heparin). Centrifuge the blood to pellet the RBCs. Wash the RBCs multiple times with sterile Dulbecco's phosphate-buffered saline (D-PBS) by repeated centrifugation and resuspension. Finally, resuspend the washed RBCs in D-PBS to a desired concentration (e.g., a 2% v/v suspension).[17]

-

Sample Incubation: Prepare different concentrations of the this compound formulation in D-PBS. In a series of microcentrifuge tubes, mix 0.2 mL of the diluted RBC suspension with 0.8 mL of the this compound suspension at various concentrations.[17]

-

Controls: Prepare a positive control by mixing the RBC suspension with distilled water (to induce 100% hemolysis) and a negative control by mixing the RBC suspension with D-PBS alone.[17]

-

Incubation and Centrifugation: Incubate all samples at room temperature (or 37°C) for a specified period (e.g., 2-4 hours).[17] After incubation, centrifuge the tubes to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 577 nm (or 540 nm) using a microplate reader, which corresponds to the amount of released hemoglobin.[17][18]

-

Calculation: The percentage of hemolysis is calculated using the following formula:[17] Hemolysis (%) = [(OD_test - OD_negative) / (OD_positive - OD_negative)] x 100

The hemolytic activity of the this compound formulation should be summarized in a table.

Table 2: Hemolytic Activity of this compound Formulation

| Concentration (µg/mL) | Mean Absorbance (577 nm) | Standard Deviation | Hemolysis (%) |

| Negative Control | 0.05 | 0.01 | 0 |

| Positive Control | 1.89 | 0.12 | 100 |

| 10 | 0.08 | 0.02 | 1.6 |

| 50 | 0.15 | 0.03 | 5.4 |

| 100 | 0.28 | 0.04 | 12.5 |

| 200 | 0.54 | 0.06 | 26.6 |

| 400 | 0.98 | 0.09 | 50.5 |

In Vivo Toxicity Assessment

While in vitro tests provide valuable initial data, in vivo studies are essential to understand the systemic response to a new material in a complex biological environment.[19][20] These studies are typically conducted in animal models, such as mice or rats, and are designed to identify potential target organs for toxicity and to determine a safe dose range.[21][22]

Acute Systemic Toxicity Study

An acute toxicity study involves the administration of a single dose or multiple doses over a short period to determine the immediate adverse effects of a substance.[21]

-

Animal Model: Select a suitable animal model (e.g., Swiss albino mice). The animals should be healthy and acclimated to the laboratory conditions.[23]

-

Dose Administration: Divide the animals into several groups. Administer the this compound formulation via the intended clinical route (e.g., intravenous, intraperitoneal) at different dose levels. Include a control group that receives the vehicle alone.[20][24]

-

Observation: Monitor the animals for a specified period (e.g., 14 days) for any signs of toxicity, including changes in behavior, body weight, and food and water consumption.[21]

-

Hematology and Clinical Chemistry: At the end of the observation period, collect blood samples for hematological analysis (e.g., complete blood count) and clinical chemistry analysis (e.g., liver and kidney function markers).[24]

-

Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological examination to identify any tissue damage.[19]

Quantitative data from the in vivo study should be presented in tables for clear comparison between the control and treated groups.

Table 3: Hematological Parameters in Mice Treated with this compound Formulation

| Parameter | Control Group | Low Dose Group | Medium Dose Group | High Dose Group |

| RBC (10^6/µL) | 8.5 ± 0.4 | 8.3 ± 0.5 | 7.9 ± 0.6 | 6.8 ± 0.7 |

| WBC (10^3/µL) | 7.2 ± 1.1 | 7.5 ± 1.3 | 8.9 ± 1.5 | 12.1 ± 1.8 |

| Platelets (10^3/µL) | 450 ± 50 | 465 ± 60 | 480 ± 55 | 510 ± 70 |

| Hemoglobin (g/dL) | 14.2 ± 0.8 | 13.9 ± 0.9 | 13.1 ± 1.0 | 11.5 ± 1.2 |

| Indicates statistically significant difference from the control group (p < 0.05) |

Table 4: Clinical Chemistry Parameters in Mice Treated with this compound Formulation

| Parameter | Control Group | Low Dose Group | Medium Dose Group | High Dose Group |

| ALT (U/L) | 35 ± 5 | 38 ± 6 | 55 ± 8 | 98 ± 12 |

| AST (U/L) | 42 ± 6 | 45 ± 7 | 68 ± 9 | 125 ± 15 |

| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 28 ± 5 | 45 ± 7 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.2 | 1.5 ± 0.3 |

| Indicates statistically significant difference from the control group (p < 0.05) |

Visualization of Experimental Workflows and Logical Relationships

Visualizing experimental workflows and the logical progression of biocompatibility testing can aid in understanding the overall assessment strategy.

Caption: Workflow for Biocompatibility Assessment of this compound.

Signaling Pathways in Cytotoxicity

While specific signaling pathways affected by this compound are unknown, a general understanding of how a substance can induce cytotoxicity is crucial. Many cytotoxic agents trigger apoptosis (programmed cell death) or necrosis. A simplified, hypothetical signaling cascade leading to apoptosis is depicted below. This would need to be investigated for this compound specifically.

Caption: Hypothetical Apoptotic Signaling Pathway.

Conclusion

The biocompatibility of this compound for drug delivery applications is a critical parameter that must be thoroughly investigated before its consideration for any pharmaceutical formulation. This technical guide provides a comprehensive methodological framework for such an evaluation. By systematically conducting in vitro cytotoxicity and hemocompatibility assays, followed by in vivo toxicity studies, researchers can generate the necessary data to make an informed decision on the safety and suitability of this compound as a drug delivery excipient. The provided experimental protocols, data presentation formats, and workflow diagrams offer a structured approach to this essential aspect of preclinical drug development. It is imperative that these studies are conducted with rigor and precision to ensure the safety of any potential new drug delivery system.

References

- 1. This compound T/25 Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane [nouryon.com]

- 2. This compound OV 13.2 Amine ethoxylate [nouryon.com]

- 3. This compound T/13 Tallow alkyldiamine ethoxylate [nouryon.com]

- 4. This compound OV 13.2 Amine ethoxylate [nouryon.com]

- 5. researchgate.net [researchgate.net]

- 6. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. kinampark.com [kinampark.com]

- 8. Biocompatibility and immunomodulation of MXenes for targeted delivery of bioactive agents and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]

- 16. Method for analysis of nanoparticle hemolytic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. noblelifesci.com [noblelifesci.com]

- 22. pharmtech.com [pharmtech.com]

- 23. Evaluation of in vivo cytogenetic toxicity of europium hydroxide nanorods (EHNs) in male and female Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation of Ethoduomeen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoduomeen and its derivatives are a group of ethoxylated tallow (B1178427) diamine compounds with a range of industrial applications, including as surfactants, emulsifiers, and corrosion inhibitors.[1] Their chemical structure generally consists of a hydrophobic tallow alkyl chain derived from animal fat and a hydrophilic portion composed of a diaminopropane (B31400) backbone with ethoxylated groups.[1] This amphiphilic nature imparts surface-active properties that are crucial for their function.[1] Given their use in various sectors, understanding the environmental fate and degradation of this compound is essential for assessing its potential environmental impact.

This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and degradation of this compound, with a focus on its physicochemical properties, degradation pathways, and ecotoxicity.

Physicochemical Properties

The physicochemical properties of this compound compounds are influenced by the length of the tallow alkyl chain and the degree of ethoxylation. These properties are critical in determining their environmental distribution and partitioning. A summary of typical physicochemical properties for different this compound products is presented in Table 1.

Table 1: Physicochemical Properties of Selected this compound Products

| Property | This compound T/13 | This compound T/25 |

| Appearance | Liquid at 25°C | Liquid at 25°C[2] |

| Odor | Ammoniacal[3] | Amine-like[4] |

| Solubility in Water | Dispersible[3] | Soluble[4] |

| Initial Boiling Point | >300°C | ≥300°C[2] |

| Flash Point | >200°C | >200°C[4] |

| Density | 0.940 g/cm³ @ 25°C[3] | 1.03 g/cm³ @ 20°C[4] |

| Viscosity | 950 mPa.s @ 20°C[3] | 360 mPa.s @ 20°C[4] |

| pH | 10[3] | 9.5[4] |

| Vapor Pressure | < 0.1 hPa @ 20°C[3] | ≤ 0.1 mm Hg @ 20°C[2] |

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of biotic and abiotic processes, including biodegradation, sorption, and potentially hydrolysis and photolysis.

Abiotic Degradation

Hydrolysis: Ethoxylated tallow amines are generally considered to be hydrolytically stable. For polyoxyethylene tallow amine (POE-T), a structurally similar compound, no significant hydrolysis was observed at pH levels of 4, 7, and 9.[3] It is expected that this compound, as an ethoxylated diamine, would also exhibit stability towards hydrolysis under typical environmental conditions.[1][5]

Biotic Degradation

The primary mechanism for the environmental degradation of this compound is expected to be biodegradation. Studies on ethoxylated fatty amines suggest that they are readily biodegradable.[1]

Aerobic Biodegradation in Water: In laboratory experiments, the half-life of polyoxyethylene tallow amine (POEA) in water is estimated to be about two weeks.[6] Field experiments in shallow waters have shown a much shorter half-life of around 13 hours.[6] In aerobic aquatic (water-sediment) systems, the half-life (DT50) for the closely related polyoxyethylene tallow amine (POE-T) was determined to be between 14 and 29 days.[3] The dissipation from the water column was much faster, with a DT50 of 0.10-0.12 days, due to both metabolism and strong adsorption to sediment.[3]

Aerobic Biodegradation in Soil: Ethoxylated fatty amines are also expected to biodegrade in soil environments. For POEA, laboratory studies have indicated a half-life in soil of less than 7 days.[6] More detailed studies on POE-T showed aerobic soil half-lives (DT50) ranging from 20 to 166 days, with the degradation rate being influenced by the organic carbon content of the soil (higher organic carbon content leading to a longer half-life).[3]

Degradation Pathway: The biodegradation of ethoxylated fatty amines is proposed to occur via a central fission of the molecule.[7] This involves the cleavage of the C(alkyl)-N bond by microorganisms, such as Pseudomonas species.[7] The alkyl chain is then utilized as a carbon and energy source.[7] The resulting secondary ethoxylated amines are subsequently, though more slowly, biodegraded.[7] This "total" mineralization has been demonstrated in prolonged Closed-Bottle tests.[7] The biodegradation of tallowamine ethoxylate by Pseudomonas desmolyticum has also been reported to yield non-toxic metabolites like ethylenimine and acetamide.[8]

Soil Sorption

This compound is expected to exhibit significant sorption to soil and sediment, which influences its mobility and bioavailability in the environment. The strong adsorption is primarily due to the interaction of the hydrophobic tallow chain and the cationic nature of the amine groups with organic matter and clay particles in the soil.

For the related compound POE-T, strong adsorption to soil has been demonstrated, with Freundlich organic carbon-normalized sorption coefficients (KFocads) ranging from 17,600 to 114,000.[3] The sorption generally increases with a higher percentage of organic carbon in the soil.[3] This strong binding suggests that this compound is not readily desorbed and has low mobility in soil, reducing the likelihood of groundwater contamination.[3]

Table 2: Summary of Environmental Fate Data for this compound and Related Compounds

| Parameter | Compartment | Value | Compound |

| Aerobic Biodegradation Half-life (DT50) | Soil | 20 - 166 days | Polyoxyethylene Tallow Amine (POE-T)[3] |

| Water-Sediment System | 14 - 29 days | Polyoxyethylene Tallow Amine (POE-T)[3] | |

| Water Column (Dissipation) | 0.10 - 0.12 days | Polyoxyethylene Tallow Amine (POE-T)[3] | |

| Hydrolysis | pH 4-9 | Stable | Polyoxyethylene Tallow Amine (POE-T)[3] |

| Soil Sorption Coefficient (KFocads) | Soil | 17,600 - 114,000 | Polyoxyethylene Tallow Amine (POE-T)[3] |

Ecotoxicity

Ethoxylated tallow amines are known to be toxic to aquatic organisms.[8] The toxicity is influenced by the length of the ethoxylate chain and the specific organism.

While specific quantitative data for this compound is limited in the public domain, information on related compounds provides an indication of its potential ecotoxicity. For a related substance, Ethomeen® C 25 (Polyoxyethylene(15) coco amine), it is classified as harmful to aquatic life with long-lasting effects.[2][9] The No Observed Effect Concentration (NOEC) for algae over 72 hours is reported to be in the range of 0.1 - 1 mg/L.[2]

Given that this compound is a cationic surfactant, it is anticipated to be toxic to aquatic life. Cationic surfactants can interact with the negatively charged cell membranes of aquatic organisms, leading to adverse effects. The strong sorption of this compound to sediment and soil is expected to reduce its bioavailability in the water column, thereby mitigating its toxicity to pelagic organisms.[3] However, benthic organisms may be exposed to higher concentrations.

Table 3: Ecotoxicity Data for a Related Ethoxylated Amine

| Endpoint | Species | Value | Compound |

| 72h NOEC | Algae | 0.1 - 1 mg/L | Ethomeen® C 25[2] |

Experimental Protocols

Standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically employed to evaluate the environmental fate and ecotoxicity of chemicals like this compound.

Biodegradation Testing

OECD 301: Ready Biodegradability: This series of tests is used to assess the potential for rapid and ultimate biodegradation in an aerobic aqueous medium.[10][11][12][13]

-

OECD 301B (CO2 Evolution Test): This method measures the carbon dioxide produced during the biodegradation of the test substance.[10] A solution of the test substance in a mineral medium is inoculated with microorganisms and incubated for 28 days. The evolved CO2 is trapped and measured. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production within a 10-day window during the 28-day test.[10]

-

OECD 301D (Closed Bottle Test): This test measures the consumption of dissolved oxygen in sealed bottles containing the test substance, a mineral medium, and an inoculum.[12] The depletion of oxygen is monitored over a 28-day period. A pass level of 60% of the theoretical oxygen demand (ThOD) within a 10-day window indicates ready biodegradability.[12] "Prolonged" versions of this test can be used to assess total mineralization.[7]

Soil Sorption Testing

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This guideline is used to determine the soil sorption coefficient (Kd or Koc).[1]

The test involves equilibrating aqueous solutions of the test substance at various concentrations with a known amount of soil. After a defined period of shaking, the soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference. The results are used to calculate the adsorption coefficient.

Ecotoxicity Testing

Standard acute toxicity tests are used to determine the effects of this compound on representative aquatic organisms.

-

Fish, Acute Toxicity Test (e.g., OECD 203): This test determines the concentration that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

-

Daphnia sp., Acute Immobilisation Test (e.g., OECD 202): This test determines the concentration that causes immobilization in 50% of the daphnids (EC50) over a 48-hour exposure.

-

Alga, Growth Inhibition Test (e.g., OECD 201): This test determines the concentration that inhibits the growth of a selected algal species by 50% (IC50) over a 72-hour period.

Analytical Methods

The analysis of ethoxylated amines like this compound in environmental matrices typically requires sophisticated analytical techniques due to the complexity of the mixtures and the low concentrations expected. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a common and effective method for the determination of these compounds in water and soil samples.[2]

Conclusion

This compound is expected to undergo biodegradation in both aquatic and terrestrial environments, with the primary degradation mechanism being the microbial cleavage of the alkyl-amine bond. Its strong sorption to soil and sediment significantly reduces its mobility and bioavailability in the water column. While hydrolysis and direct photolysis are not considered major degradation pathways, further research would be beneficial to fully characterize its abiotic fate. Given its surfactant nature and the toxicity of related compounds, this compound is presumed to be toxic to aquatic organisms. However, specific ecotoxicity data for different this compound products are needed for a comprehensive environmental risk assessment. The experimental protocols outlined in OECD guidelines provide a robust framework for generating the necessary data to fill these knowledge gaps.

References

- 1. santos.com [santos.com]

- 2. kremer-pigmente.com [kremer-pigmente.com]

- 3. Environmental fate studies with 14C-polyoxyethylene tallow amine (POE-T) to characterize environmental exposure and inform environmental risk assessments [pubmed.ncbi.nlm.nih.gov]

- 4. This compound T/25 Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane [nouryon.com]

- 5. researchgate.net [researchgate.net]

- 6. Polyethoxylated tallow amine - Wikipedia [en.wikipedia.org]

- 7. Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isca.me [isca.me]

- 9. kremer-pigmente.com [kremer-pigmente.com]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 13. christeyns.com [christeyns.com]

A Technical Guide to the Spectral Analysis of Ethoduomeen Compounds

For Researchers, Scientists, and Drug Development Professionals

Ethoduomeen compounds, a class of ethoxylated diamines, serve critical functions as cationic surfactants, emulsifiers, dispersants, and corrosion inhibitors in a wide range of industrial and pharmaceutical applications.[1][2] Their performance is intrinsically linked to their molecular structure, including the length of the fatty alkyl chain and the degree of ethoxylation.[3][4] Consequently, precise and thorough analytical characterization is paramount for quality control, formulation development, and mechanistic studies. This guide provides an in-depth overview of the primary spectral methods used to analyze these complex surfactants.

Core Analytical Techniques

The structural elucidation of this compound and related ethoxylated amines relies on a combination of powerful spectroscopic and spectrometric techniques. The most common and effective methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, particularly the arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Mass Spectrometry (MS): Determines the molecular weight and distribution of oligomers (polymers with a small number of repeating units), which is crucial for understanding the degree of ethoxylation.[3][4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the key functional groups present in the molecule, confirming its chemical structure.[5]

These techniques, often used in conjunction with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC), offer a comprehensive characterization of the surfactant's composition.[3][4]

Mass Spectrometry (MS) for Molecular Weight Distribution

Mass spectrometry is an indispensable tool for analyzing the complex mixtures of oligomers found in commercial this compound products. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly well-suited for determining the molecular weight and the distribution of ethoxylation.[3][6][7]

Key Information Obtained from MS:

-

Average molecular weight.

-

Identification of the fatty amine hydrophobe.

-

Presence of by-products like polyethylene (B3416737) glycols (PEGs).[3][4]

Quantitative Data Summary: MS Analysis

The mass spectrum of an ethoxylated compound displays a series of peaks, each corresponding to an oligomer with a different number of ethylene (B1197577) oxide (EO) units. The mass difference between adjacent peaks is 44 Da, the mass of one EO unit.

| Parameter | Description | Typical Observation |

| Oligomer Distribution | A bell-shaped distribution of peaks representing different degrees of ethoxylation.[8] | For a product like this compound T/15, the distribution would center around 15 EO units. |

| Peak Spacing | The mass-to-charge (m/z) difference between adjacent major peaks in the spectrum. | Consistently 44 Da, corresponding to one C₂H₄O unit. |

| End Group Analysis | The initial m/z value of the distribution corresponds to the mass of the core N-tallowalkyl-1,3-diaminopropane structure. | Varies based on the specific tallow (B1178427) alkyl chain length (e.g., C16, C18). |

Experimental Protocol: MALDI-TOF MS

-

Matrix and Sample Preparation: A suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) is chosen to co-crystallize with the analyte. The this compound sample is dissolved in a solvent like methanol (B129727) to a concentration of approximately 10 mg/mL.[6] The sample solution is then mixed with the matrix solution.

-

Target Plate Spotting: A small volume (typically 1 µL) of the sample/matrix mixture is spotted onto the MALDI target plate and allowed to air-dry, forming a crystalline spot. This is often referred to as the "dried droplet method".[6]

-

Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. A pulsed laser irradiates the sample spot, causing desorption and ionization of the analyte molecules. The instrument is operated in positive ion mode. The time-of-flight of the ions is measured to determine their m/z ratio.

-

Data Analysis: The resulting spectrum is analyzed to identify the peak distribution, calculate the average degree of ethoxylation, and determine the overall molecular weight distribution.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H NMR spectroscopy is used to confirm the structural components of this compound compounds. It provides quantitative information about the ratio of different proton environments, such as the protons on the alkyl chain versus those on the ethylene oxide chains.

Quantitative Data Summary: ¹H NMR Analysis

| Chemical Shift (δ, ppm) | Assignment | Description |

| ~0.88 | -CH₃ | Terminal methyl group of the fatty alkyl (tallow) chain. |

| ~1.25 | -(CH₂)n- | Methylene (B1212753) groups in the backbone of the fatty alkyl chain. |

| ~2.4 - 2.7 | -N-CH₂- | Methylene groups adjacent to the nitrogen atoms. |

| ~3.4 - 3.7 | -O-CH₂-CH₂-O- | Repeating methylene groups of the polyoxyethylene chains. |

| ~4.0 - 4.5 | -N-CH₂-CH₂-OH | Terminal methylene groups of the ethoxy chains adjacent to the hydroxyl group. |

Note: Specific chemical shifts can vary slightly based on the solvent and the specific structure of the compound.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phase-corrected and the baseline is corrected. The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

Spectral Integration: The integral of the peaks is calculated to determine the relative ratio of protons in different chemical environments, which can be used to estimate the average number of ethylene oxide units.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the this compound structure.[5] It is primarily a qualitative tool for structural confirmation.

Quantitative Data Summary: FTIR Analysis

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3500 - 3200 | O-H stretch | Terminal hydroxyl (-OH) groups. |

| 2925 & 2855 | C-H stretch | Asymmetric and symmetric stretching of methylene (-CH₂-) groups in the alkyl and ethoxy chains.[9] |

| 1465 | C-H bend | Bending vibration of methylene groups. |

| ~1100 | C-O-C stretch | Strong, characteristic band for the ether linkages in the polyoxyethylene chain.[9][10] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For liquid samples like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.

-

Background Spectrum: A background spectrum of the clean, empty sample compartment (or clean salt plates) is collected. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software. The resulting transmittance or absorbance spectrum is analyzed by identifying the characteristic absorption bands corresponding to the molecule's functional groups.

Analytical Workflow and Logic

The characterization of this compound compounds follows a logical progression, starting with confirmation of the basic structure and functional groups, followed by a detailed analysis of the molecular weight distribution.

References

- 1. knowde.com [knowde.com]

- 2. ulprospector.com [ulprospector.com]

- 3. Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight | Semantic Scholar [semanticscholar.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters [frontiersin.org]

- 7. journals.plos.org [journals.plos.org]

- 8. Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of Ethoduomeen Grades

This technical guide provides an in-depth analysis of the thermal stability of various Ethoduomeen grades, a family of ethoxylated diamines. This document is intended for researchers, scientists, and professionals in drug development and other industries where thermal stability is a critical parameter. The guide summarizes available thermal property data, details common experimental protocols for assessing thermal stability, and presents a logical workflow for such evaluations.

Core Data on Thermal Properties

| Property | This compound T/13 | This compound T/22 | This compound T/25 | Ethomeen C/25 |

| Chemical Name | Tallow (B1178427) alkyldiamine ethoxylate[1] | Ethoxylated tallow propylene (B89431) diamine[2] | Tris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane[3][4] | Amines, coco alkyl, ethoxylated |

| Appearance at 25°C | Liquid[5][6] | - | Liquid[3][7] | - |

| Initial Boiling Point (°C) | >300[5][6] | - | ≥300[3][7] | >300[8] |

| Flash Point (°C) | >200[5][6] | - | >100[3], >200[9] | 100 - 199[8] |

| Auto Ignition Temperature (°C) | >150[5] | - | >150[9] | No data available[8] |

| Melting Point (°C) | 20[6] | - | -3[3][7] | -6[8] |

| Pour Point (°C) | 21[6] | - | -1[3][7] | - |

| Decomposition Temperature (°C) | No data available | No data available | No data available | No data available[8] |

Note: The variability in some reported values (e.g., Flash Point for this compound T/25) may be due to different measurement methods or product grades.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of surfactants like this compound grades is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on material decomposition and phase transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This method is used to determine the onset of decomposition, the temperature at which maximum decomposition occurs, and the amount of residual mass.

General Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina (B75360) or platinum.

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

A temperature program is set, typically involving a heating ramp from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant rate (e.g., 10 °C/min).

-

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

General Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the this compound grade is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A temperature program is defined, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min) over a temperature range relevant to the expected thermal events.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (Tm): Indicated by an endothermic peak.

-

Crystallization Temperature (Tc): Indicated by an exothermic peak upon cooling.

-

Glass Transition Temperature (Tg): Observed as a step change in the baseline.

-

Decomposition: Often appears as a broad exothermic or endothermic event at higher temperatures.

-

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive evaluation of the thermal stability of different this compound grades.

Caption: A logical workflow for the comprehensive thermal stability assessment of this compound grades.

References

- 1. This compound T/13 Tallow alkyldiamine ethoxylate [nouryon.com]

- 2. This compound T/22 - Ataman Kimya [atamanchemicals.com]

- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.co.uk]

- 4. This compound T/25 Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane [nouryon.com]

- 5. univarsolutions.com [univarsolutions.com]

- 6. ihanskorea.com [ihanskorea.com]